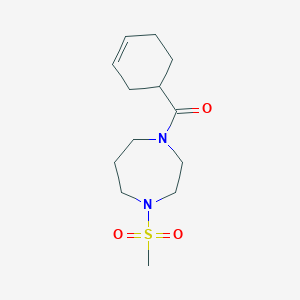![molecular formula C13H16N4O B7526295 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that plays a crucial role in regulating cellular functions, including energy metabolism, calcium homeostasis, and apoptosis. DPA-714 has been widely used in scientific research to investigate the role of TSPO in various biological processes.
作用機序
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide binds selectively to TSPO, which is located on the outer mitochondrial membrane. Binding of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide to TSPO results in the modulation of various cellular functions, including energy metabolism, calcium homeostasis, and apoptosis. TSPO is also involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In neuroimaging, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been used to image TSPO expression in the brain, which is upregulated in various neurological disorders. Inflammation is also associated with TSPO expression, and N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been used to investigate the role of TSPO in inflammation. Finally, TSPO expression is upregulated in various cancers, and N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been used to investigate the role of TSPO in cancer.
実験室実験の利点と制限
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of TSPO in various biological processes. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has also been used as a radiotracer in neuroimaging studies, which allows for the non-invasive imaging of TSPO expression in the brain. However, there are also limitations to the use of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide in lab experiments. It has a relatively short half-life, which limits its use in long-term studies. Additionally, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has a relatively low binding affinity for TSPO, which may limit its sensitivity in certain experiments.
将来の方向性
There are several future directions for the use of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide in scientific research. One potential direction is the investigation of the role of TSPO in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. TSPO expression is upregulated in these diseases, and N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide could be used to investigate the underlying mechanisms. Another potential direction is the investigation of the role of TSPO in cancer. TSPO expression is upregulated in various cancers, and N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide could be used to investigate the potential use of TSPO as a therapeutic target. Finally, the development of new ligands with higher binding affinity and longer half-lives could improve the sensitivity and versatility of TSPO imaging in various biological processes.
合成法
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-cyanopyridine with 1,5-dimethylpyrazole in the presence of a base to form 4-(1,5-dimethylpyrazol-4-yl)pyridine. The second step involves the reaction of 4-(1,5-dimethylpyrazol-4-yl)pyridine with ethyl chloroformate in the presence of a base to form N-ethyl-4-(1,5-dimethylpyrazol-4-yl)pyridine-2-carboxamide. The final step involves the reaction of N-ethyl-4-(1,5-dimethylpyrazol-4-yl)pyridine-2-carboxamide with 1-(2-aminobenzoyl)-N-methylpiperazine in the presence of a base to form N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide.
科学的研究の応用
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been used in various scientific research applications, including neuroimaging, inflammation, and cancer. In neuroimaging, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been used as a radiotracer to image TSPO expression in the brain. TSPO expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Inflammation is also associated with TSPO expression, and N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been used to investigate the role of TSPO in inflammation. Finally, TSPO expression is also upregulated in various cancers, and N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide has been used to investigate the role of TSPO in cancer.
特性
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(12-8-15-17(3)10(12)2)16-13(18)11-4-6-14-7-5-11/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPFFMUIRBQETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)

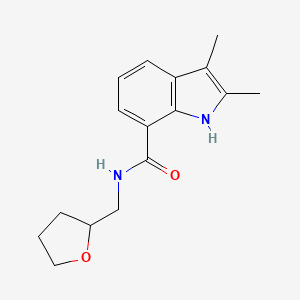

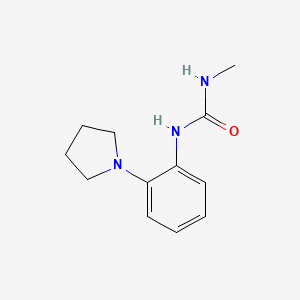
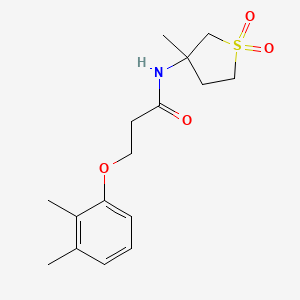
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
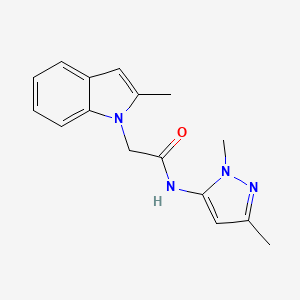
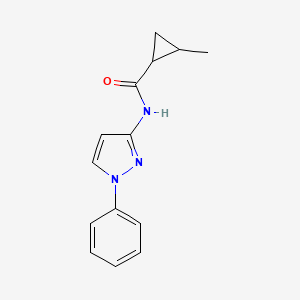

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
